2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid
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Overview
Description
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a diazinane ring, and a fluorobenzonitrile moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid involves multiple steps, typically starting with the preparation of the piperidine and diazinane intermediates. These intermediates are then coupled with the fluorobenzonitrile moiety under controlled conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions. The final step involves the addition of butanedioic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization of reaction conditions can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzonitrile moiety, where nucleophiles like hydroxide ions (OH-) or amines can replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Hydroxide ions (OH-), amines
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Glutaminase Inhibitor, Compound 968: A cell-permeable, reversible inhibitor of mitochondrial glutaminase, used in cancer research.
Sulfur Compounds: Various sulfur-containing compounds with diverse chemical properties and applications.
Uniqueness
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid is unique due to its specific combination of structural features, including the piperidine and diazinane rings, and the fluorobenzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C22H28FN5O6 |
---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid |
InChI |
InChI=1S/C18H22FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7,15-16H,2-3,6,8,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-,16?;/m1./s1 |
InChI Key |
UEWHJCXSTKQBEW-PGZQCDFOSA-N |
Isomeric SMILES |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O |
Canonical SMILES |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
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